

# Quinizarin: A Comprehensive Technical Guide to its Chemical Structure, Properties, and Biological Activities

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Quinizarin**

Cat. No.: **B034044**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Quinizarin** (1,4-dihydroxyanthraquinone) is a naturally occurring or synthetic organic compound belonging to the anthraquinone family. It serves as a crucial intermediate in the synthesis of a wide array of dyes and has garnered significant attention in the biomedical field for its potential therapeutic applications. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and biological activities of **quinizarin**, with a focus on its relevance to drug discovery and development.

## Chemical Identity and Structure

**Quinizarin** is structurally characterized by an anthracene core with two hydroxyl groups at positions 1 and 4, and two ketone groups at positions 9 and 10. This planar structure is fundamental to its chemical properties and biological interactions.[\[1\]](#)[\[2\]](#)

IUPAC Name: 1,4-dihydroxyanthracene-9,10-dione[\[3\]](#)

Synonyms: 1,4-Dihydroxyanthraquinone, Chinizarin, Solvent Orange 86[\[3\]](#)

CAS Number: 81-64-1[\[1\]](#)[\[4\]](#)[\[5\]](#)

## Chemical Structure Diagram

Caption: Chemical structure of **Quinizarin** (1,4-dihydroxyanthracene-9,10-dione).

## Physicochemical Properties

A summary of the key physicochemical properties of **quinizarin** is presented in the table below. These properties are essential for its handling, formulation, and application in various experimental settings.

| Property          | Value                                                                                                                    | Reference    |
|-------------------|--------------------------------------------------------------------------------------------------------------------------|--------------|
| Molecular Formula | C <sub>14</sub> H <sub>8</sub> O <sub>4</sub>                                                                            | [1][4]       |
| Molecular Weight  | 240.21 g/mol                                                                                                             | [1][4]       |
| Appearance        | Orange to red-brown powder/crystals                                                                                      | [4]          |
| Melting Point     | 198-202 °C                                                                                                               | [4][6]       |
| Boiling Point     | 450 °C                                                                                                                   | [7]          |
| Solubility        | Insoluble in water; soluble in ethanol, acetone, benzene, diethyl ether, chloroform, dichloromethane, and ethyl acetate. | [1][2][8][9] |
| Vapor Pressure    | 1 mmHg at 196.7 °C                                                                                                       | [6]          |

## Spectral Data

The spectral characteristics of **quinizarin** are crucial for its identification and quantification.

| Spectral Data                          | Key Features                                                                                                                                                                                                         | Reference |
|----------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| UV-Vis (in Dimethylformamide)          | $\lambda_{\text{max}}$ at 470 nm ( $\log \epsilon = 3.9$ ), with shoulders at 330 nm ( $\log \epsilon = 3.5$ ) and 520 nm ( $\log \epsilon = 3.7$ ). The absorption maximum can shift depending on solvent polarity. | [10][11]  |
| Infrared (IR)                          | Characteristic carbonyl (C=O) stretching vibration around $1621 \text{ cm}^{-1}$ .                                                                                                                                   | [12]      |
| $^1\text{H}$ NMR (in $\text{CDCl}_3$ ) | Chemical shifts ( $\delta$ ) at approximately 12.9 ppm (2H, s, OH), 8.32 ppm (2H, m, Ar-H), 7.83 ppm (2H, m, Ar-H), and 7.29 ppm (2H, s, Ar-H).                                                                      | [13]      |
| $^{13}\text{C}$ NMR                    | Data available in spectral databases.                                                                                                                                                                                | [10]      |

## Experimental Protocols

### Synthesis of Quinizarin

A common laboratory-scale synthesis of **quinizarin** involves the reaction of phthalic anhydride with hydroquinone in the presence of concentrated sulfuric acid and boric acid.[14][15][16][17]

Materials:

- Phthalic anhydride
- Hydroquinone
- Concentrated sulfuric acid (95-98%)
- Boric acid
- Water

- Glacial acetic acid
- Potassium hydroxide solution (10 N)
- Sodium carbonate solution (10%)
- Hydrochloric acid (5%)

Procedure:

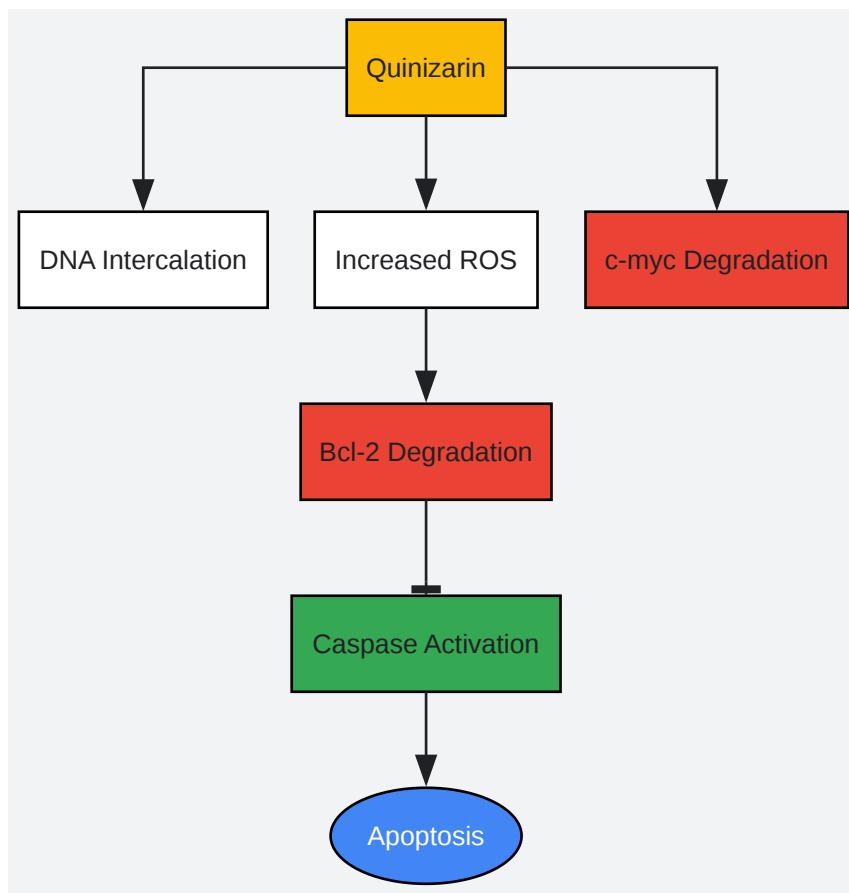
- A mixture of phthalic anhydride (2.0 moles), p-chlorophenol (0.9 moles), crystallized boric acid (50 g), and 95% sulfuric acid (2 kg) is prepared in a round-bottomed flask.[5]
- The mixture is heated in an oil bath, gradually raising the temperature to 200°C over 30-45 minutes and maintained at this temperature for 3.5 hours.[5]
- After cooling, the reaction mixture is poured into cold water with stirring.[14]
- The resulting precipitate is filtered and washed with hot water to remove excess phthalic anhydride.[14]
- The crude product is then purified by a series of washing and precipitation steps. This involves dissolving the residue in a hot alkaline solution (potassium hydroxide), followed by precipitation with carbon dioxide.[5]
- Further purification is achieved by boiling with a sodium carbonate solution to remove impurities like purpurin, followed by acidification with hydrochloric acid to precipitate the purified **quinizarin**.[5]
- The final product can be recrystallized from glacial acetic acid to yield orange-yellow needles.[14]

## Characterization

The synthesized **quinizarin** can be characterized using the following techniques:

- Melting Point Determination: To confirm the purity of the synthesized compound.

- Spectroscopic Analysis: UV-Vis, IR, and NMR spectroscopy to confirm the chemical structure.
- Chromatography (HPLC): To assess the purity of the final product.


## Biological Activities and Signaling Pathways

**Quinizarin** has demonstrated a range of biological activities, with its anticancer properties being of particular interest to the drug development community.

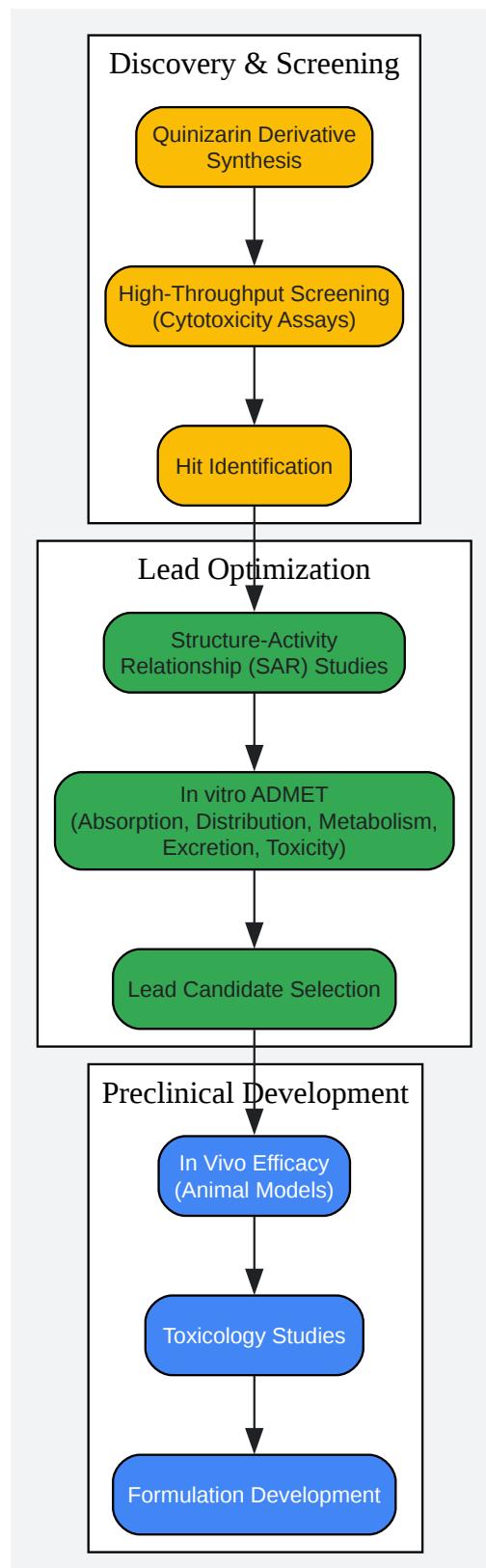
### Anticancer Activity

**Quinizarin** exhibits cytotoxic effects against various cancer cell lines, including cervical (HeLa) and breast (MDA-MB-231) cancer cells.[18] It has been shown to inhibit the proliferation of leukemia cells and induce apoptosis.[19]

**Signaling Pathway:** One of the proposed mechanisms for its anticancer activity involves the induction of apoptosis through the caspase-dependent pathway. Studies have shown that **quinizarin** can lead to the degradation of anti-apoptotic Bcl-2 protein and the oncoprotein c-myc in leukemia cells.[19] The interaction of **quinizarin** with DNA, potentially through intercalation, is also believed to contribute to its cytotoxic effects.[8]



[Click to download full resolution via product page](#)


Caption: Proposed mechanism of **quinizarin**-induced apoptosis in cancer cells.

## Antimicrobial and Antioxidant Activity

**Quinizarin** has also been reported to possess antimicrobial activity against bacteria such as *Bacillus cereus* and *Klebsiella aerogenes*.<sup>[18]</sup> Furthermore, it exhibits antioxidant properties, as demonstrated by its ability to scavenge free radicals.<sup>[18]</sup>

## Experimental Workflow in Drug Development

The evaluation of **quinizarin** and its derivatives as potential drug candidates follows a structured workflow, from initial screening to preclinical evaluation.



[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for the development of **quinizarin**-based drug candidates.

## Conclusion

**Quinizarin** is a versatile molecule with a rich history in the dye industry and promising future in medicinal chemistry. Its well-defined chemical structure and properties, coupled with its significant biological activities, make it an attractive scaffold for the development of novel therapeutic agents, particularly in the field of oncology. This guide provides a foundational understanding for researchers and professionals engaged in the exploration of **quinizarin** and its derivatives for scientific and pharmaceutical applications. Further research into its specific molecular targets and mechanisms of action will be crucial in realizing its full therapeutic potential.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CAS 81-64-1: Quinizarin | CymitQuimica [cymitquimica.com]
- 2. quinizarin [chemister.ru]
- 3. Investigation into solid and solution properties of quinizarin - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00147A [pubs.rsc.org]
- 4. Quinizarine Green SS - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Quinizarin 96 81-64-1 [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Quinizarin | CAS:81-64-1 | Anthraquinones | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. 1,4-Dihydroxyanthraquinone | 81-64-1 [chemicalbook.com]
- 10. Quinizarin | C14H8O4 | CID 6688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 1,4-Dihydroxyanthraquinone(81-64-1) 1H NMR spectrum [chemicalbook.com]
- 14. prepchem.com [prepchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Synthesis of Quinizarin from P-dichlorobenzene - Master's thesis - Dissertation [dissertationtopic.net]
- 17. US4387054A - Process for the preparation of quinizarin - Google Patents [patents.google.com]
- 18. A comprehensive in silico and in vitro studies on quinizarin: a promising phytochemical derived from Rhizophora mucronata Lam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design and synthesis of various quinizarin derivatives as potential anticancer agents in acute T lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Quinizarin: A Comprehensive Technical Guide to its Chemical Structure, Properties, and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b034044#quinizarin-chemical-structure-and-properties>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)